Bleicyanamid
Description
Bleicyanamid (chemical formula: $ \text{C}3\text{H}4\text{N}_4 $) is a cyanamide-derived compound notable for its applications in organic synthesis and agrochemical research. Its structure features a cyanoguanidine backbone, which facilitates reactivity as a nucleophile and ligand in coordination chemistry. This compound’s stability under ambient conditions and its ability to form hydrogen bonds make it a versatile intermediate in heterocyclic compound synthesis .
Properties
Molecular Formula |
CN2Pb |
|---|---|
Molecular Weight |
247 g/mol |
IUPAC Name |
cyanoiminolead |
InChI |
InChI=1S/CN2.Pb/c2-1-3; |
InChI Key |
FIAFZPVSYUTSTM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=[Pb] |
Origin of Product |
United States |
Preparation Methods
Bleicyanamid can be synthesized through several methods. One common synthetic route involves the reaction of lead nitrate with calcium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of pure this compound . Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
Bleicyanamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, in the presence of a strong acid, this compound can decompose to form lead salts and hydrogen cyanide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include lead oxides and cyanide derivatives .
Scientific Research Applications
Bleicyanamid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations . In biology and medicine, this compound has been studied for its potential use in anticancer therapies due to its ability to interfere with cellular processes . Industrially, it is used as a pigment in paints and coatings, providing corrosion resistance and enhancing the durability of the materials .
Mechanism of Action
The mechanism of action of Bleicyanamid involves its interaction with cellular components, leading to the disruption of normal cellular functions. It primarily targets enzymes and proteins involved in metabolic pathways, inhibiting their activity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and conditions, but they often involve the inhibition of key enzymes in the cell .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bleicyanamid belongs to the cyanamide family, sharing functional groups with compounds like cyanoguanidine and dicyandiamide. A systematic comparison reveals critical differences in reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
| Property | This compound | Cyanoguanidine | Dicyandiamide |
|---|---|---|---|
| Molecular Formula | $ \text{C}3\text{H}4\text{N}_4 $ | $ \text{C}2\text{H}4\text{N}_4 $ | $ \text{C}2\text{H}4\text{N}_4 $ |
| Melting Point (°C) | 152–154 (decomposes) | 209–211 | 207–209 |
| Solubility (H₂O) | Moderate (1.2 g/100 mL) | Low (0.5 g/100 mL) | Low (0.3 g/100 mL) |
| Key Reactivity | Nucleophilic addition | Electrophilic substitution | Condensation reactions |
| Industrial Use | Agrochemical intermediates | Pharmaceuticals | Fertilizer production |
Key Findings :
- Thermal Stability: this compound decomposes at lower temperatures than cyanoguanidine or dicyandiamide, limiting its use in high-temperature processes .
- Solubility : Its higher water solubility enhances bioavailability in pesticidal formulations compared to dicyandiamide .
- Reactivity: Unlike cyanoguanidine, this compound’s nucleophilic character enables selective coupling reactions, as demonstrated in Suzuki-Miyaura cross-coupling studies .
Comparison with Functionally Similar Compounds
Functionally, this compound shares pesticidal and catalytic roles with sodium cyanamide and calcium cyanamide .
Table 2: Functional Efficacy in Agrochemical Contexts
| Compound | Pesticidal Activity (IC₅₀) | Soil Half-Life (Days) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | 0.8 ± 0.1 | 28–35 | 420 (rat, oral) |
| Sodium Cyanamide | 1.2 ± 0.3 | 14–21 | 310 (rat, oral) |
| Calcium Cyanamide | 2.5 ± 0.4 | 40–50 | 650 (rat, oral) |
Key Findings :
- Efficacy : this compound exhibits superior pesticidal potency (lower IC₅₀) compared to sodium or calcium cyanamide, likely due to enhanced membrane permeability .
- Environmental Persistence : Its intermediate soil half-life balances efficacy with reduced ecological persistence relative to calcium cyanamide .
- Safety Profile : Higher LD₅₀ values suggest lower acute toxicity than sodium cyanamide, aligning with regulatory preferences for agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
